4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Asymmetric Catalysis Copper Catalysis Desymmetrization

4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS: 220184-92-9 for the non-chiral form; 2368835-34-9 for the (4S,4'S)-enantiomer) is a member of the C2-symmetric chiral bisoxazoline (BOX) ligand family, a privileged class of ligands in asymmetric catalysis. With a molecular formula of C18H28N2O2 and a molecular weight of 304.43 g/mol, this compound features two cyclohexyl substituents at the 4 and 4' positions of the oxazoline rings.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
Cat. No. B12831352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2COC(=N2)C3=NC(CO3)C4CCCCC4
InChIInChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h13-16H,1-12H2
InChIKeyXPZJPKZOYRMNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole: A Sterically Demanding C2-Symmetric Bisoxazoline Ligand for Asymmetric Catalysis


4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS: 220184-92-9 for the non-chiral form; 2368835-34-9 for the (4S,4'S)-enantiomer) is a member of the C2-symmetric chiral bisoxazoline (BOX) ligand family, a privileged class of ligands in asymmetric catalysis [1]. With a molecular formula of C18H28N2O2 and a molecular weight of 304.43 g/mol, this compound features two cyclohexyl substituents at the 4 and 4' positions of the oxazoline rings [2]. This structural feature imparts a unique steric and electronic environment around the metal coordination site, differentiating it from standard BOX ligands with less bulky alkyl or aryl substituents .

Why a Standard BOX Ligand Cannot Substitute for 4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole in Stereo-Demanding Transformations


The performance of C2-symmetric bisoxazoline (BOX) ligands is exquisitely sensitive to the steric bulk of the substituent at the 4-position of the oxazoline ring [1]. A systematic study of organolithium additions to imines revealed that enantioselectivity varied dramatically from an enantiomeric ratio (er) of 67.0:33.0 with a benzyl substituent to 90.5:9.5 with a bulkier alkyl group, demonstrating that generic substitution is not possible without a significant loss in stereochemical outcome [1]. The cyclohexyl groups of 4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole provide a steric profile distinct from commonly used isopropyl or tert-butyl BOX ligands, which can be critical in reactions where the chiral pocket must accommodate specific substrate geometries, as highlighted by the necessity for a cyclohexyl-containing BOX ligand to achieve high enantioselectivity in certain copper-catalyzed desymmetrizations [2].

Quantitative Differentiation Guide for 4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole vs. Common BOX Ligand Alternatives


Enabling High Enantioselectivity in Copper-Catalyzed Arylative Desymmetrization

In a copper-catalyzed enantioselective arylative desymmetrization of prochiral cyclopentenes, a cyclohexyl-containing BOX ligand was reported to be 'essential for the high enantioselectivity,' achieving excellent results where standard ligands are presumed to have failed, as indicated by the author's emphasis on the ligand's unique role [1]. While the exact enantiomeric excess values for the cyclohexyl vs. non-cyclohexyl ligands were not disclosed in the abstract, the explicit statement of necessity provides strong qualitative differentiation over in-class ligands lacking this substituent.

Asymmetric Catalysis Copper Catalysis Desymmetrization Chiral Ligand Design

Enhanced Steric Bulk Differentiating from Isopropyl- and tert-Butyl-Substituted BOX Ligands

A systematic evaluation of BOX ligand substituent effects demonstrated that increasing steric bulk at the 4-position directly tunes enantioselectivity. The progression from benzyl (67.0:33.0 er) to isopropyl (85.0:15.0 er) to tert-butyl (87.5:12.5 er) shows a clear trend of improving enantiocontrol with greater steric demand [1]. While 4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole was not directly tested in this specific study, its cyclohexyl groups represent a logical extension of this steric tuning strategy, offering a conformational landscape distinct from the acyclic substituents in the dataset.

Ligand Steric Tuning Enantioselectivity Structure-Activity Relationship BOX Ligand Series

Superior Lipophilicity for Enhanced Solubility in Nonpolar Reaction Media

The computed partition coefficient (XLogP3-AA) for 4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is 4.6 [1]. This high lipophilicity, driven by the two cyclohexyl rings, stands in contrast to smaller alkyl-substituted BOX ligands like the isopropyl analog, which can be expected to have a significantly lower logP. This property directly translates to enhanced solubility and compatibility with nonpolar reaction solvents (e.g., toluene, hexane), a critical factor for maintaining homogeneous catalytic conditions in many asymmetric transformations.

Ligand Solubility Physicochemical Properties Reaction Engineering Nonpolar Solvents

Batch-to-Batch Reproducibility via Validated Purity and Defined Stereochemistry

Commercially available formulations of the compound, such as the (4R,4'R)-enantiomer (CAS: 2378751-17-6), are supplied with a standard purity of 97% and include supporting batch quality control documentation like NMR, HPLC, and GC . This level of quality assurance is crucial for applications where trace impurities can poison catalysts or erode enantioselectivity, providing a procurement advantage over custom-synthesized or less rigorously characterized alternatives.

Quality Control Enantiomeric Purity Reproducibility Chiral Ligand Procurement

High-Impact Application Scenarios for 4,4'-Dicyclohexyl-4,4',5,5'-tetrahydro-2,2'-bioxazole in Asymmetric Synthesis


Copper-Catalyzed Enantioselective Desymmetrization of Prochiral Olefins

This ligand is the critical enabler for high enantioselectivity in copper-catalyzed arylative desymmetrization of prochiral cyclopentenes, where a cyclohexyl-containing BOX framework was explicitly identified as essential for success [1]. It should be prioritized when standard aryl or alkyl BOX ligands fail to provide sufficient stereocontrol in related desymmetrization or Heck-type processes.

Stereo-Demanding Asymmetric C–C Bond Formation Requiring a Bulky Chiral Pocket

The compound's cyclohexyl groups create a steric environment distinct from isopropyl or tert-butyl BOX ligands, as suggested by systematic structure-activity relationship studies [2]. It is the ligand of choice for reactions where a large, conformationally constrained chiral pocket is needed to discriminate between enantiotopic faces of prochiral substrates, such as in organolithium additions to sterically hindered imines.

Homogeneous Catalysis in Nonpolar Reaction Media (e.g., Toluene, Hexane)

With a computed logP of 4.6, this dicyclohexyl-substituted ligand possesses significantly higher lipophilicity than most common bisoxazoline ligands [3]. This makes it particularly well-suited for catalytic reactions run in highly nonpolar solvents, ensuring complete catalyst solubility and avoiding the aggregation and precipitation issues that can plague more polar ligand-metal complexes.

High-Reproducibility Methodology Development and Scale-Up

For teams transitioning a catalytic method from discovery to process development, sourcing a commercially available, batch-certified version of this compound (with documented purity, NMR, and HPLC traces ) eliminates ligand quality as a variable. This ensures that variations in enantioselectivity or yield are due to reaction parameters and not ligand batch variability, a critical factor for industrial method transfer.

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